Ethyl 4-Chlorobenzimidate Hydrochloride
Overview
Description
Scientific Research Applications
Ethyl 4-Chlorobenzimidate Hydrochloride has diverse applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Chemical Research: It serves as a reagent in organic synthesis and is used in the development of new chemical reactions and methodologies.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Chlorobenzimidate Hydrochloride can be synthesized through the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas . The reaction is typically carried out in a solvent such as dichloroethane, and the mixture is cooled to 0°C to control the exothermic reaction . The product is then isolated by removing the solvent under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chlorobenzimidate Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and ethanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water and a base such as sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidates can be formed.
Hydrolysis Products: The major products of hydrolysis are 4-chlorobenzoic acid and ethanol.
Mechanism of Action
The mechanism of action of Ethyl 4-Chlorobenzimidate Hydrochloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-Hydroxybenzimidate Hydrochloride: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Ethyl Benzimidate Hydrochloride: Lacks the chlorine substituent and has different reactivity and applications.
Uniqueness
Ethyl 4-Chlorobenzimidate Hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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